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molecular formula C8H7ClN2 B1627096 1,5-Naphthyridine hydrochloride CAS No. 698999-42-7

1,5-Naphthyridine hydrochloride

Cat. No. B1627096
M. Wt: 166.61 g/mol
InChI Key: KLQCJLZDOCOFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05219863

Procedure details

Concentrated hydrochloric acid (1.6 ml) was added to a suspension of 2-ethyl-6-(ethoxycarbonylmethoxy)-4-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methoxy]-1,5-naphthyridine (A) (0.61 g) in ethanol (9.7 ml) and the resulting solution was stirred for three hours. The precipitated solid was collected by filtration and recrystallised from methanol to give 2-ethyl-6-(ethoxycarbonylmethoxy)-4-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methoxy]-1,5-naphthyridine hydrochloride (0.139 g), as a white powder, m.p. 191°-193° C.; NMR (d6 -DMSO): 1.0(t,3H), 1.4(t,3H), 3.1(q,2H), 4.0(q,2H), 5.0(s,2H), 5.6(s,2H), 7.2(d,2,H), 7.6(m,8H), 8.7(d,1H); mass spectrum (+ve FAB, DMSO/NBA): 511 (M+H)+.
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
2-ethyl-6-(ethoxycarbonylmethoxy)-4-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methoxy]-1,5-naphthyridine
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
9.7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].C([C:4]1[CH:13]=[C:12](OCC2C=CC(C3C=CC=CC=3C3N=NN(C(C4C=CC=CC=4)(C4C=CC=CC=4)C4C=CC=CC=4)N=3)=CC=2)[C:11]2[C:6](=[CH:7][CH:8]=[C:9](OCC(OCC)=O)[N:10]=2)[N:5]=1)C>C(O)C>[ClH:1].[N:5]1[C:6]2[C:11](=[N:10][CH:9]=[CH:8][CH:7]=2)[CH:12]=[CH:13][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.6 mL
Type
reactant
Smiles
Cl
Name
2-ethyl-6-(ethoxycarbonylmethoxy)-4-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methoxy]-1,5-naphthyridine
Quantity
0.61 g
Type
reactant
Smiles
C(C)C1=NC2=CC=C(N=C2C(=C1)OCC1=CC=C(C=C1)C1=C(C=CC=C1)C=1N=NN(N1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)OCC(=O)OCC
Name
Quantity
9.7 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution was stirred for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallised from methanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.N1=CC=CC2=NC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 0.139 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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